molecular formula C18H13ClFN3O3S B2495987 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide CAS No. 449790-65-2

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide

Cat. No.: B2495987
CAS No.: 449790-65-2
M. Wt: 405.83
InChI Key: JXMUHHJYBFVHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a heterocyclic sulfone derivative featuring a fused thieno[3,4-c]pyrazole core. Key structural attributes include:

  • Thieno-pyrazol ring system: A five-membered aromatic system fused with a thiophene ring, stabilized by sulfone groups (5,5-dioxido).
  • Substituents: A 4-chlorophenyl group at position 2 and a 4-fluorobenzamide moiety at position 3.

Synthetic routes for analogous compounds (e.g., triazole-thiones and thieno-pyrazoles) involve Friedel-Crafts acylations, hydrazide-isothiocyanate condensations, and cyclization reactions in basic media, as demonstrated in studies of structurally related derivatives .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O3S/c19-12-3-7-14(8-4-12)23-17(15-9-27(25,26)10-16(15)22-23)21-18(24)11-1-5-13(20)6-2-11/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMUHHJYBFVHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a compound belonging to the class of thienopyrazoles. These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClN4O5SC_{19}H_{15}ClN_{4}O_{5}S, with a molecular weight of approximately 446.9 g/mol. Its IUPAC name reflects its complex structure, which includes a thieno[3,4-c]pyrazole core and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H15ClN4O5S
Molecular Weight446.9 g/mol
IUPAC NameN-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide
InChI KeyQQUJUTZMKQFGRR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of mitochondrial respiration, thereby affecting cellular energy production. Additionally, it has been shown to inhibit various enzymes and receptors involved in inflammatory pathways.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thienopyrazole derivatives. In one study involving erythrocytes from Clarias gariepinus, the compound demonstrated significant protective effects against oxidative stress induced by 4-nonylphenol. The results indicated a marked reduction in altered erythrocyte morphology when treated with the compound compared to control groups.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
4-Nonylphenol + Thienopyrazole Compound12 ± 1.03

Anticancer Activity

Thienopyrazole compounds have also been investigated for their anticancer potential. In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The MTT assay results indicated IC50 values in the micromolar range for several derivatives.

Case Studies

  • Erythrocyte Protection Study : A study assessed the protective effects of thienopyrazole compounds on fish erythrocytes exposed to toxic substances. The results demonstrated that these compounds significantly reduce oxidative damage compared to untreated controls .
  • Cancer Cell Line Evaluation : Another investigation focused on the cytotoxic effects of thienopyrazole derivatives against human cancer cell lines. The study found that certain derivatives had IC50 values as low as 6.2 μM against colon cancer cells, suggesting promising anticancer activity .

Comparison with Similar Compounds

Structural Analogs from Triazole-Thione Derivatives ()

Compounds 7–9 from the International Journal of Molecular Sciences (2014) share functional motifs with the target molecule:

  • Core structure : 1,2,4-Triazole-3-thiones with sulfonylphenyl and difluorophenyl substituents.
  • Tautomerism: Unlike the target compound’s rigid thieno-pyrazole core, triazole-thiones exhibit equilibrium between thiol and thione tautomers, confirmed by IR spectral absence of S–H (~2500–2600 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) vibrations .

Table 1: Substituent Effects on Spectral and Structural Properties

Compound ID Substituent (X) Key IR Bands (cm⁻¹) Tautomeric Form
7 H νC=S: 1247; νNH: 3278–3414 Thione
8 Cl νC=S: 1250; νNH: 3285–3400 Thione
9 Br νC=S: 1255; νNH: 3290–3414 Thione
Target Cl, F νC=O: 1663–1682 (amide) Fixed thieno-pyrazole core

Key observations :

  • Electronic modulation : Halogen substituents (Cl, Br) in triazole-thiones increase electron-withdrawing effects, similar to the 4-chlorophenyl group in the target compound.
  • Stability: The target’s non-tautomeric sulfone-pyrazole system offers greater conformational rigidity compared to triazole-thiones .

Ethanediamide Derivative ()

The compound N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (RN: 899733-61-0) shares the thieno-pyrazole core but differs in substituents:

  • Amide group : Ethanediamide (oxalamide) vs. benzamide in the target.
  • Substituent positions : Dual 4-fluorophenyl groups (vs. 4-chlorophenyl and 4-fluorobenzamide in the target).

Impact on properties :

  • Hydrogen bonding: Ethanediamide’s dual amide groups may enhance solubility and intermolecular interactions compared to the mono-amide target.
  • Lipophilicity : The 4-chlorophenyl group in the target increases hydrophobicity relative to the fluorobenzyl-ethanediamide analog.

Pyrazole-Containing Agrochemicals (–6)

  • Pyraclostrobin : Methyl carbamate with a chlorophenyl-pyrazole motif; broad-spectrum fungicidal activity .
  • Diflubenzuron : Benzamide-urea insecticide targeting chitin synthesis .

Divergence from target compound :

  • Mechanistic focus : The target’s sulfone-pyrazole system is distinct from pyraclostrobin’s methoxy-carbamate or diflubenzuron’s urea linkage.
  • Structural complexity: The thieno-pyrazole core in the target introduces steric and electronic differences compared to simpler pyrazole derivatives.

Research Findings and Implications

  • Synthetic versatility : The target compound’s synthesis aligns with methodologies for triazole-thiones (e.g., hydrazide-isothiocyanate coupling), but its fused ring system requires specialized cyclization conditions .
  • Spectroscopic validation : IR and NMR data confirm the absence of tautomerism in the target, contrasting with triazole-thiones .
  • Potential applications: Structural features (sulfone, halogenated aryl groups) suggest utility in medicinal chemistry or agrochemical development, though bioactivity data remain unexplored in the provided evidence.

Q & A

Q. Q1. What are the critical steps in synthesizing N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?

A1. The synthesis typically involves:

  • Multi-step condensation : Starting with a thieno[3,4-c]pyrazole core, sequential substitutions are performed. The 4-chlorophenyl group is introduced via nucleophilic aromatic substitution, followed by coupling with 4-fluorobenzamide using carbodiimide-mediated amidation .
  • Optimization : Key parameters include:
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    • Temperature control : Microwave-assisted synthesis (80–120°C) reduces reaction time and improves yield compared to conventional heating .
    • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate cross-coupling steps .

Q. Q2. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

A2.

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic ring integration. For example, the 4-fluorobenzamide moiety shows distinct deshielding for the fluorine-adjacent proton (δ ~7.8–8.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~450–460 Da) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported synthetic yields for similar thieno[3,4-c]pyrazole derivatives?

A3. Discrepancies often arise from:

  • By-product formation : Side reactions (e.g., over-oxidation of the sulfone group) can reduce yield. Use TLC or in-line IR spectroscopy to monitor reaction progress .
  • Purification challenges : Column chromatography with silica gel (hexane/EtOAc) or preparative HPLC improves isolation. Comparative studies suggest gradient elution reduces co-elution of structurally similar impurities .
  • Data reconciliation : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio) and identify optimal conditions .

Q. Q4. What methodologies are recommended for investigating the compound’s mechanism of action in biological systems?

A4.

  • In vitro assays :
    • Enzyme inhibition : Use fluorescence polarization assays to test binding affinity to kinases or proteases (e.g., IC₅₀ determination) .
    • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .
  • In vivo models :
    • Pharmacokinetics : Administer the compound to rodents (10–50 mg/kg, oral/IP) and measure plasma half-life using LC-MS/MS .
    • Target validation : CRISPR-Cas9 knockout models can confirm specificity for hypothesized biological targets .

Q. Q5. How can computational tools aid in elucidating structure-activity relationships (SAR) for this compound?

A5.

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). The 4-fluorobenzamide group may form hydrogen bonds with catalytic lysine residues .
  • QSAR modeling : Train models on analogs (e.g., substituent variations at the 4-chlorophenyl position) to predict bioactivity .
  • MD simulations : Assess conformational stability of the sulfone group in aqueous environments (AMBER force field) .

Methodological Considerations

Q. Q6. What strategies are effective for assessing the compound’s cytotoxicity and off-target effects?

A6.

  • In vitro cytotoxicity :
    • MTT assay : Test against human cell lines (e.g., HEK293, HepG2) at 1–100 µM for 48 hours. Include positive controls (e.g., doxorubicin) .
    • Apoptosis markers : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells .
  • In vivo toxicity :
    • Histopathology : Examine liver/kidney sections (H&E staining) post-administration .
    • Biochemical panels : Measure ALT, AST, and creatinine levels to assess organ damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.